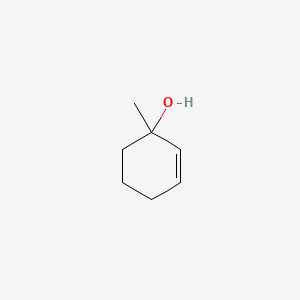

1-methylcyclohex-2-en-1-ol

描述

1-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C7H12O. It is a cyclic alcohol with a methyl group attached to the second carbon of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common method involves the epoxidation of limonene followed by selective ring opening, oxidation, and elimination reactions . The process typically involves the use of reagents such as sodium hypochlorite and copper acetate in dichloroethane, followed by purification through distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to improve yield and reduce production costs. For example, zirconyl sulfate can be used as a catalyst for selective ring-opening reactions . The industrial process aims to achieve high yield, simple steps, and high product purity.

化学反应分析

Types of Reactions: 1-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanone or cyclohexene derivatives.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexene derivatives.

科学研究应用

Scientific Research Applications

1-Methylcyclohex-2-en-1-ol has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of various organic compounds.

- Biology It serves as a model compound for studying enzyme-catalyzed reactions.

- Medicine Research is ongoing to explore its potential therapeutic properties.

- Industry It is used in the production of fragrances and flavoring agents.

This compound, a monoterpenoid compound, has garnered attention due to its biological activity, particularly within ecological and pharmacological contexts. This compound is structurally related to other cyclic alcohols and has been studied for its role as an aggregation pheromone in various beetle species, notably the Douglas-fir beetle (Dendroctonus pseudotsugae).

Pheromonal Properties

This compound has been identified as an aggregation pheromone for the Douglas-fir beetle. This compound plays a crucial role in the beetle's ecology by signaling to other beetles about tree occupancy, thus influencing their colonization behavior. Research indicates that this pheromone can effectively reduce tree mortality caused by beetle infestations by altering the behavior of incoming beetles.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound suggest potential applications in combating various pathogens. Its structural characteristics allow it to interact with biological membranes, potentially disrupting microbial cell integrity and function. Although specific studies on this compound's direct antimicrobial efficacy remain limited, related compounds have shown promise in various assays against bacteria and fungi.

Case Study: Douglas-Fir Beetle Management

A notable application of this compound is in the development of pest management strategies for forests. In a study involving SPLAT MCH (a biodegradable formulation of 3-methylcyclohex-2-en-1-one), researchers found that both SPLAT MCH and traditional MCH bubble capsules significantly reduced the proportion of trees colonized and killed by DFB compared to untreated controls . The formulations were tested in randomized plots, demonstrating a viable method for protecting forest ecosystems from invasive beetle species.

| Compound | Biological Activity |

|---|---|

| This compound | Aggregation pheromone for Dendroctonus pseudotsugae |

| 3-Methylcyclohex-2-en-1-one | Antiaggregation pheromone; tree protection |

| Related monoterpenoids | Antimicrobial properties |

Future Research Directions

Ongoing research is necessary to further explore the ecological implications of this compound and its derivatives. Potential areas include:

- Mechanisms of action: Understanding how this compound affects insect behavior at a molecular level.

- Broader applications: Investigating its potential use in agricultural pest management beyond bark beetles.

- Pharmacological studies: Assessing its efficacy against human pathogens and potential therapeutic applications.

作用机制

The mechanism of action of 1-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . This tautomerism plays a crucial role in its reactivity and interaction with other molecules.

相似化合物的比较

2-Cyclohexen-1-ol: Similar structure but lacks the methyl group.

4-Isopropyl-1-methylcyclohex-2-enol: Contains an additional isopropyl group.

p-Menth-2-en-1-ol: Another cyclic alcohol with different substituents.

Uniqueness: 1-methylcyclohex-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

生物活性

1-Methylcyclohex-2-en-1-ol, a monoterpenoid compound, has garnered attention due to its biological activity, particularly within ecological and pharmacological contexts. This compound is structurally related to other cyclic alcohols and has been studied for its role as an aggregation pheromone in various beetle species, notably the Douglas-fir beetle (Dendroctonus pseudotsugae).

Pheromonal Properties

This compound has been identified as an aggregation pheromone for the Douglas-fir beetle. This compound plays a crucial role in the beetle's ecology by signaling to other beetles about tree occupancy, thus influencing their colonization behavior. Research indicates that this pheromone can effectively reduce tree mortality caused by beetle infestations by altering the behavior of incoming beetles .

Case Study: Douglas-Fir Beetle Management

A notable application of this compound is in the development of pest management strategies for forests. In a study involving SPLAT MCH (a biodegradable formulation of 3-methylcyclohex-2-en-1-one), researchers found that both SPLAT MCH and traditional MCH bubble capsules significantly reduced the proportion of trees colonized and killed by DFB compared to untreated controls. The formulations were tested in randomized plots, demonstrating a viable method for protecting forest ecosystems from invasive beetle species .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound suggest potential applications in combating various pathogens. Its structural characteristics allow it to interact with biological membranes, potentially disrupting microbial cell integrity and function. Although specific studies on this compound's direct antimicrobial efficacy remain limited, related compounds have shown promise in various assays against bacteria and fungi .

Synthesis and Characterization

The synthesis of this compound typically involves multistep processes starting from cyclohexene, including isomerization and rearrangement techniques. The structural elucidation is often performed using spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity .

Comparative Biological Activity Table

Future Research Directions

Ongoing research is necessary to further explore the ecological implications of this compound and its derivatives. Potential areas include:

- Mechanisms of action : Understanding how this compound affects insect behavior at a molecular level.

- Broader applications : Investigating its potential use in agricultural pest management beyond bark beetles.

- Pharmacological studies : Assessing its efficacy against human pathogens and potential therapeutic applications.

属性

IUPAC Name |

1-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUQVFWOWNKFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946541 | |

| Record name | 1-Methylcyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23758-27-2 | |

| Record name | 1-Methyl-2-cyclohexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。